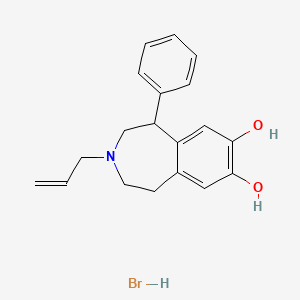

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

概要

説明

SKF 77434 臭化水素酸塩は、選択的なドパミンD1受容体部分アゴニストです。 ドパミン受容体とのユニークな相互作用により、コカイン中毒の研究における可能性が検討されています 。 この化合物は、刺激作用と食欲抑制効果があり、神経薬理学的研究において貴重なツールとなっています .

準備方法

SKF 77434 臭化水素酸塩の合成には、ベンザゼピンコア構造の形成から始まるいくつかのステップが含まれます。合成経路には一般的に以下が含まれます。

ベンザゼピンコアの形成: これは、適切な前駆体の環化によりテトラヒドロベンザゼピン環を形成することを伴います。

官能基の導入: アリル基とフェニル基は、アルキル化およびアリール化反応により導入されます。

臭化水素酸塩の形成: 最終段階では、遊離塩基を臭化水素酸と反応させて臭化水素酸塩に変換します.

工業的生産方法は広く文書化されていませんが、実験室での合成は、プロセスをスケールアップするための基礎を提供します。

化学反応の分析

SKF 77434 臭化水素酸塩は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、キノンを形成するために酸化することができます。キノンは、さまざまな生化学経路における重要な中間体です。

還元: 還元反応は、この化合物を対応するジヒドロ誘導体に変換することができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの求電子剤があります。 これらの反応から生成される主な生成物には、キノン、ジヒドロ誘導体、および置換ベンザゼピンが含まれます .

科学研究への応用

SKF 77434 臭化水素酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

Dopamine Receptor Modulation

One of the primary applications of 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is its role as a dopamine D1 receptor agonist . Research indicates that it partially activates these receptors, mimicking some effects of dopamine without fully replicating its actions. This property makes it a valuable tool for studying dopamine-related pathways in conditions such as:

- Parkinson's Disease : The compound's ability to activate dopamine receptors suggests potential therapeutic applications in managing symptoms associated with dopamine deficiency.

- Depression : Given the involvement of dopamine in mood regulation, this compound may also be explored for its antidepressant effects.

Synthesis and Derivatives

The synthesis of 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol typically involves several key chemical reactions that can be optimized to enhance yield and purity. These synthetic pathways can lead to the derivatization of the compound, potentially resulting in new substances with altered properties that may have further applications in drug development.

Study 1: Dopamine Agonist Activity

A study published in a peer-reviewed journal demonstrated that 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol effectively activates D1 receptors in vitro. The findings indicated that this activation could lead to increased neuronal signaling associated with reward pathways.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of Parkinson's disease. The results showed that administration of the compound led to improved motor function and reduced neurodegeneration markers compared to control groups.

Comparative Table of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-3-Benzazepine-7,8-diol | Hydroxyl groups at positions 7 and 8 | Basic benzazepine structure without propenyl group |

| 6-Bromo-1H-3-benzazepine | Bromine substitution at position 6 | Altered reactivity due to bromine presence |

| (S)-1H-3-Benzazepine | Enantiomer of the base compound | Different biological activities due to stereochemistry |

| 1H-3-Benzazepine hydrobromide | Salt form of the base compound | Different solubility and stability characteristics |

作用機序

SKF 77434 臭化水素酸塩は、ドパミンD1受容体で部分アゴニストとして作用します。この化合物は、これらの受容体に結合して活性化しますが、完全アゴニストほどではありません。 この部分的な活性化により、ドパミンシグナル伝達の適度な増加が生じ、さまざまな生理学的および行動学的反応を調節することができます 。 この化合物の効果は、アデニル酸シクラーゼの活性化とそれに続くサイクリックアデノシン一リン酸(cAMP)レベルの増加によって媒介されます .

類似化合物の比較

SKF 77434 臭化水素酸塩は、部分アゴニスト活性により、ドパミンD1受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。

SKF 81297: より高い有効性を示すドパミンD1受容体の完全アゴニスト.

6-Br-APB: ドパミン受容体に強力な影響を与える別の完全アゴニスト.

SKF 83959: SKF 77434 臭化水素酸塩とは異なる薬理学的特性を持つ部分アゴニスト.

SKF 77434 臭化水素酸塩の部分アゴニスト活性は、他のアゴニストで観察される完全な活性化なしに、ドパミンD1受容体の微妙な役割を研究するのに特に役立ちます .

類似化合物との比較

SKF 77434 hydrobromide is unique among dopamine D1 receptor agonists due to its partial agonist activity. Similar compounds include:

SKF 81297: A full agonist at dopamine D1 receptors with higher efficacy.

6-Br-APB: Another full agonist with potent effects on dopamine receptors.

SKF 83959: A partial agonist with different pharmacological properties compared to SKF 77434 hydrobromide.

SKF 77434 hydrobromide’s partial agonist activity makes it particularly useful for studying the nuanced roles of dopamine D1 receptors without the full activation seen with other agonists .

生物活性

5-Phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide (commonly referred to as SKF 38393 hydrobromide) is a compound that has garnered attention for its biological activity, particularly in relation to dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₇BrN₂O₂

- Molecular Weight : 336.23 g/mol

- CAS Number : 20012-10-6

- Solubility : Soluble in water (25 mM with gentle warming) and in ethanol (25 mM with gentle warming) .

SKF 38393 acts primarily as a partial agonist at dopamine D1-like receptors. The selectivity and potency of this compound have been characterized through various assays:

| Receptor Type | Ki (nM) |

|---|---|

| D1 | 1 |

| D5 | ~0.5 |

| D2 | ~150 |

| D3 | ~5000 |

| D4 | ~1000 |

These values indicate that SKF 38393 has a high affinity for D1 and D5 receptors compared to D2, D3, and D4 receptors .

Neuropharmacological Effects

Research has demonstrated that SKF 38393 can influence several neuropharmacological pathways:

- Dopaminergic Activity : SKF 38393 enhances dopaminergic signaling in the brain, which may be beneficial in treating conditions like Parkinson's disease and schizophrenia.

- Cognitive Enhancement : Studies suggest that this compound could improve cognitive functions through its action on dopamine receptors .

- Behavioral Studies : Animal models have shown that SKF 38393 can modify behaviors associated with anxiety and depression, indicating potential therapeutic applications in mood disorders .

Case Studies

Several studies have investigated the effects of SKF 38393:

- Study on Cognitive Function : A study involving rodents demonstrated that SKF 38393 administration improved performance in memory tasks. The results indicated enhanced synaptic plasticity associated with dopaminergic activation .

- Anxiety and Depression Models : In behavioral assays using mice, SKF 38393 reduced anxiety-like behaviors in elevated plus maze tests and showed antidepressant-like effects in forced swim tests .

Potential Therapeutic Applications

Given its biological activity, SKF 38393 is being explored for various therapeutic applications:

- Parkinson's Disease : By modulating dopaminergic signaling, it may help alleviate motor symptoms.

- Schizophrenia : Its role as a partial agonist at dopamine receptors may offer a novel approach to treating psychotic symptoms.

- Cognitive Disorders : Potential use in enhancing cognitive function in neurodegenerative diseases.

特性

IUPAC Name |

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQRAXTWDYUBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042611 | |

| Record name | SKF 77434 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300561-58-4 | |

| Record name | SKF-77434 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 77434 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-77434 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。